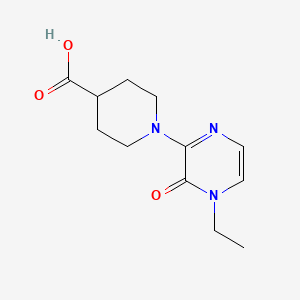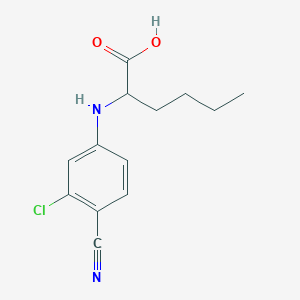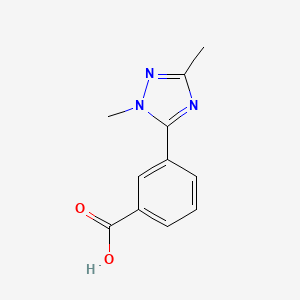![molecular formula C11H13N3O B7568691 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568691.png)
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as HMP and is a pyridine derivative. HMP has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of HMP is not fully understood. However, studies have shown that HMP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. HMP has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
HMP has been found to have both biochemical and physiological effects. Biochemically, HMP has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. HMP has also been found to induce cell cycle arrest and apoptosis in cancer cells. Physiologically, HMP has been found to have antitumor activity and is being studied as a potential anticancer agent.
Advantages and Limitations for Lab Experiments
HMP has several advantages and limitations for lab experiments. Advantages include the potential use of HMP as a building block for the synthesis of various compounds, the potential use of HMP as a ligand in metal complexes, and the potential use of HMP as a protecting group for alcohols. Limitations include the low yield of HMP using current synthesis methods and the limited understanding of the mechanism of action of HMP.
Future Directions
There are several future directions for the study of HMP. One direction is to develop more efficient synthesis methods for HMP to increase the yield. Another direction is to study the mechanism of action of HMP in more detail to better understand its potential applications in medicinal chemistry. Additionally, future studies could investigate the potential use of HMP as a ligand in metal complexes and as a protecting group for alcohols.
Synthesis Methods
HMP can be synthesized using various methods, including the reaction of 2-cyano-3-(hydroxymethyl)pyridine with pyrrolidine in the presence of a base. Another method involves the reaction of 2-cyanopyridine with formaldehyde and pyrrolidine. The yield of HMP using these methods is around 50-70%.
Scientific Research Applications
HMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, HMP has been found to have antitumor activity and is being studied as a potential anticancer agent. HMP has also been studied for its potential use as a building block for the synthesis of various compounds. In material science, HMP has been studied for its potential use as a ligand in metal complexes. In organic chemistry, HMP has been used as a protecting group for alcohols.
properties
IUPAC Name |
4-[3-(hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-6-10-5-11(1-3-13-10)14-4-2-9(7-14)8-15/h1,3,5,9,15H,2,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFHFGDURDQJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)

![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)

![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)
![4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)

![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)

